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molecular formula C9H12O2 B8802254 2-Allyl-1,3-cyclohexanedione CAS No. 42738-68-1

2-Allyl-1,3-cyclohexanedione

Cat. No. B8802254
M. Wt: 152.19 g/mol
InChI Key: MRTQMTHMKFASNS-UHFFFAOYSA-N
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Patent
US04089889

Procedure details

Allyl bromide (195 g., 1.62 mol.) was added over a 15 minute period to a stirred ice-cold mixture of cyclohexanedione (165 g., 1.47 mol.), copperbronze (4.5 g.), and 330 ml. of 20% by weight aqueous potassium hydroxide. After 6 hours, the reaction was mixed with 1500 ml. of a 5% by weight aqueous sodium hydroxide solution and 1000 ml. of ethyl ether, filtered and the separated water layer acidified with 4N aqueous hydrochloric acid to pH 1. A brown solid (188 g.) formed upon refrigeration at 0° C. The solid was taken up in ethyl acetate and the solution was washed with water (3 × 150 ml.), dried (MgSO4), treated with charcoal, and condensed until turbid. Upon cooling, 126 g. (57%) of 2-allyl-1,3-cyclohexanedione was collected, m.p. 125°-127° C.
Quantity
195 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH:2]=[CH2:3].[C:5]1(=O)[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=[O:11].[OH-:13].[K+].[OH-].[Na+]>C(OCC)(=O)C>[CH2:1]([CH:5]1[C:6](=[O:11])[CH2:7][CH2:8][CH2:9][C:10]1=[O:13])[CH:2]=[CH2:3] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
195 g
Type
reactant
Smiles
C(C=C)Br
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
165 g
Type
reactant
Smiles
C1(C(CCCC1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction was mixed with 1500 ml
FILTRATION
Type
FILTRATION
Details
of ethyl ether, filtered
CUSTOM
Type
CUSTOM
Details
A brown solid (188 g.) formed upon refrigeration at 0° C
WASH
Type
WASH
Details
the solution was washed with water (3 × 150 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
ADDITION
Type
ADDITION
Details
treated with charcoal, and condensed until turbid
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
(57%) of 2-allyl-1,3-cyclohexanedione was collected

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C=C)C1C(CCCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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